molecular formula C16H24N2OS2 B2680406 N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide CAS No. 2034307-77-0

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2680406
CAS No.: 2034307-77-0
M. Wt: 324.5
InChI Key: XRUVGWOVASQGPR-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 1-position with a tetrahydro-2H-thiopyran-4-yl group and at the 4-position with a methyl linker to a thiophene-3-carboxamide moiety. The thiopyran ring introduces sulfur into the structure, which may enhance lipophilicity and influence metabolic stability compared to oxygen-containing analogs.

Properties

IUPAC Name

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2OS2/c19-16(14-3-8-21-12-14)17-11-13-1-6-18(7-2-13)15-4-9-20-10-5-15/h3,8,12-13,15H,1-2,4-7,9-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUVGWOVASQGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CSC=C2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound includes a thiophene ring, a piperidine moiety, and a tetrahydrothiopyran group. Its molecular formula is C16H28N2OSC_{16}H_{28}N_2OS with a molecular weight of 296.5 g/mol. The compound's structural features suggest potential interactions with various biological targets, particularly in neuropharmacology and antiviral applications.

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant neuropharmacological effects, including anxiolytic and anticonvulsant properties . These effects are often attributed to interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Studies have shown that this compound may act as a selective antagonist for the kappa opioid receptor (KOR), influencing biochemical pathways related to pain perception and hormonal release.

Antiviral Activity

Thiophene derivatives, including this compound, have demonstrated antiviral activity against various viral strains. For instance, modifications to the thiophene structure have been linked to enhanced efficacy against the Ebola virus pseudotype (pEBOV), underscoring the importance of specific functional groups in maintaining biological activity .

The mechanism by which this compound exerts its effects is multifaceted:

  • Interaction with Receptors : The compound interacts with serotonin and dopamine receptors, which may mediate its anxiolytic effects.
  • Kappa Opioid Receptor Antagonism : By blocking KOR, it can modulate pain pathways and hormonal responses.
  • Antiviral Mechanisms : Studies suggest that thiophene derivatives interfere with viral entry mechanisms by inhibiting critical protein interactions necessary for viral fusion and entry into host cells .

Research Findings and Case Studies

Several studies have evaluated the biological activity of thiophene derivatives:

StudyFindings
Demonstrated anxiolytic properties in animal models through receptor interaction studies.
Showed significant antiviral activity against pEBOV with a focus on structural modifications enhancing efficacy.
Explored the KOR antagonistic properties leading to altered pain perception in murine models.

These findings highlight the compound's potential therapeutic applications across different medical fields.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

N-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)thiophene-3-carboxamide (BD288105)
  • Structure : Differs by the 2-chloroacetyl substituent on the piperidine instead of tetrahydrothiopyran.
  • Molecular Formula : C₁₃H₁₇ClN₂O₂S (vs. C₁₄H₂₀N₂O₂S₂ for the target compound).
  • Lower lipophilicity (Cl vs. thiopyran’s sulfur) may reduce membrane permeability compared to the target compound .
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide (Thiophene Fentanyl)
  • Structure : Piperidine substituted with phenylethyl and phenyl groups; thiophene-2-carboxamide instead of 3-position.
  • Pharmacology : Opioid receptor agonist due to fentanyl-like scaffold.
  • Key Differences: Phenylethyl group likely confers high µ-opioid receptor affinity. Thiophene-2-carboxamide’s positional isomerism may reduce steric compatibility with non-opioid targets compared to the 3-carboxamide in the target compound .

Heterocyclic Modifications

Tetrahydro-2H-pyran vs. Tetrahydro-2H-thiopyran
  • Example : N-{(1R,3S)-3-isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine ().
  • Key Differences :
    • Thiopyran’s sulfur atom increases lipophilicity (logP ~1.5 higher) and may alter metabolic oxidation pathways.
    • Conformational flexibility of the thiopyran ring could influence binding pocket interactions .
Thiophene-3-carboxamide vs. Pyrimidine-Based Analogs
  • Example: (S)-N-(1-amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide ().
  • Thiophene-3-carboxamide’s reduced polarity may enhance blood-brain barrier penetration relative to pyrimidine derivatives .
Activity Trends
  • Fentanyl Analogs (): High opioid receptor affinity due to arylpiperidine scaffolds. The target compound’s thiopyran and thiophene-3-carboxamide groups likely redirect activity toward non-opioid targets (e.g., kinase inhibitors or serotonin modulators).
  • Sulfur-Containing Compounds (): Thiopyran and tetrahydrothiophene derivatives often exhibit improved metabolic stability over oxygenated analogs, as sulfur resists oxidative degradation .

Data Table: Structural and Property Comparison

Compound Name Molecular Formula Key Substituents logP (Predicted) Potential Targets
N-((1-(Tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide C₁₄H₂₀N₂O₂S₂ Thiopyran, thiophene-3-carboxamide 3.2 Enzymes, CNS receptors
BD288105 C₁₃H₁₇ClN₂O₂S 2-Chloroacetyl, thiophene-3-carboxamide 2.8 Covalent inhibitors
Thiophene Fentanyl C₂₃H₂₅N₃O₂S Phenylethyl, thiophene-2-carboxamide 4.1 µ-Opioid receptor
Goxalapladib () C₄₀H₃₉F₅N₄O₃ Trifluoromethyl biphenyl, naphthyridine 5.9 Atherosclerosis (Lp-PLA2 inhibitor)

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